molecular formula C20H32N4O4S B6096069 1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one

1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one

Cat. No.: B6096069
M. Wt: 424.6 g/mol
InChI Key: GSYONQHJFQRSFF-UHFFFAOYSA-N
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Description

1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one is a complex organic compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active molecules. The presence of multiple functional groups in this compound makes it a versatile candidate for various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Direct Incorporation of the Carbonyl Group into 1,2-Diamines:

    • This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form imidazolidin-2-ones.
    • Reaction Conditions: Typically, this reaction is carried out in the presence of a catalyst such as a metal catalyst or an organocatalyst. The reaction temperature and solvent can vary depending on the specific reactants used.

  • Diamination of Olefins:

    • Olefins can be converted into imidazolidin-2-ones through a diamination process.
    • Reaction Conditions: This process often requires the use of a diamination reagent and a suitable catalyst. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.

  • Intramolecular Hydroamination of Linear Urea Derivatives:

    • Linear urea derivatives can undergo intramolecular hydroamination to form imidazolidin-2-ones.
    • Reaction Conditions: This reaction typically requires a catalyst and is carried out at moderate to high temperatures.

  • Aziridine Ring Expansion:

    • Aziridines can be expanded to form imidazolidin-2-ones through ring expansion reactions.
    • Reaction Conditions: This method often involves the use of a ring-expansion reagent and a catalyst. The reaction conditions can vary depending on the specific aziridine and reagents used.

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale synthesis using one of the above methods. The choice of method depends on factors such as cost, efficiency, and the availability of raw materials.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the thiomorpholine and hydroxy groups.
    • Common Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Major Products: Oxidized derivatives with changes in the oxidation state of sulfur and oxygen atoms.

  • Reduction:

    • Reduction reactions can occur at the imidazolidin-2-one ring or other functional groups.
    • Common Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Major Products: Reduced derivatives with changes in the oxidation state of nitrogen and carbon atoms.

  • Substitution:

    • The compound can undergo substitution reactions, particularly at the aromatic ring and the imidazolidin-2-one ring.
    • Common Reagents: Halogenating agents, nucleophiles, or electrophiles.

      Major Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Imidazolidin-2-one: The parent compound, which shares the core imidazolidin-2-one structure.

    Benzimidazolidin-2-one: A similar compound with a benzene ring fused to the imidazolidin-2-one ring.

    Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring, which can have similar biological activities.

Uniqueness: 1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one is unique due to the presence of multiple functional groups, including the thiomorpholine ring, hydroxy group, and methoxy group. These functional groups contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O4S/c1-27-19-12-16(13-21-4-6-24-7-5-22-20(24)26)2-3-18(19)28-15-17(25)14-23-8-10-29-11-9-23/h2-3,12,17,21,25H,4-11,13-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYONQHJFQRSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCN2CCNC2=O)OCC(CN3CCSCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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